3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one
Description
The compound 3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one (CAS: 374768-14-6) is a coumarin derivative with a molecular formula of C₂₆H₂₄O₄ (molar mass: 400.47 g/mol) . Its structure comprises a coumarin core substituted at positions 3, 4, 5, and 5. Key features include:
- A benzyl group at position 2.
- Methyl groups at positions 4 and 6.
- A 2-(4-methoxyphenyl)-2-oxoethoxy chain at position 4.
This compound is structurally related to bioactive coumarins but lacks direct pharmacological data in the provided evidence. Its analogues, however, exhibit diverse biological activities, particularly serotonin receptor modulation .
Properties
IUPAC Name |
3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O5/c1-17-13-24(31-16-23(28)20-9-11-21(30-3)12-10-20)26-18(2)22(27(29)32-25(26)14-17)15-19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRJFYNFZRBUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4,7-dimethylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction with 4-methoxybenzoyl chloride under Friedel-Crafts acylation conditions to introduce the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to produce anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Variations in Coumarin Derivatives
The biological activity of coumarins is highly dependent on substituent patterns. Below is a comparison with key analogues:
Key Observations :
- Positional Isomerism : The isomer in differs only in substituent position (5 vs. 7), leading to a higher molar mass (428.48 vs. 400.47 g/mol). This may alter solubility and steric interactions .
- Bioactivity : Piperazine-containing derivatives (e.g., 2e, 2g) show 5-HT₁A activity due to the arylpiperazinyl group , absent in the target compound. Halogen substituents (F, Br) enhance receptor binding .
- Methoxy vs.
Physicochemical Properties
Research Implications and Gaps
- Biological Potential: The target compound’s lack of piperazine may limit 5-HT₁A activity but could be explored for other targets (e.g., kinases, antioxidant enzymes).
- Structural Validation : Tools like SHELX () are critical for confirming substituent positions and avoiding misassignment, as seen in positional isomers .
- Synthetic Optimization : Higher yields for analogues in (21.7–28.1%) suggest room for improvement in the target compound’s synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
